molecular formula C26H30O5 B10754259 7-Desacetoxy-6,7-dehydrogedunin

7-Desacetoxy-6,7-dehydrogedunin

Cat. No.: B10754259
M. Wt: 422.5 g/mol
InChI Key: ZXHLDNILIVGKPC-DLYRPXDVSA-N
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Description

7-Desacetoxy-6,7-dehydrogedunin is a natural limonoid compound known for its selective inhibition of protein kinase R (PKR). This compound has shown significant potential in protecting macrophages from lethal toxin-induced pyroptosis, a form of programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-desacetoxy-6,7-dehydrogedunin typically involves the extraction from natural sources followed by chemical modifications. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. it is known that the compound can be derived from gedunin, another limonoid, through specific deacetylation and dehydrogenation reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 7-Desacetoxy-6,7-dehydrogedunin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can lead to the formation of alcohols or alkanes .

Scientific Research Applications

7-Desacetoxy-6,7-dehydrogedunin has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 7-desacetoxy-6,7-dehydrogedunin involves the selective inhibition of protein kinase R. The compound interacts with the C-terminal half of protein kinase R, preventing its activation and subsequent signaling pathways. This inhibition protects macrophages from pyroptotic cell death induced by lethal toxins .

Comparison with Similar Compounds

7-Desacetoxy-6,7-dehydrogedunin is structurally similar to other limonoids such as gedunin. it is unique in its selective inhibition of protein kinase R and its protective effects against pyroptosis. Similar compounds include:

Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(1R,7S,8S,12R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione

InChI

InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16?,17?,19-,20?,23-,24+,25-,26?/m0/s1

InChI Key

ZXHLDNILIVGKPC-DLYRPXDVSA-N

Isomeric SMILES

C[C@@]12CCC3[C@]4(C=CC(=O)C(C4C=C[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C

Canonical SMILES

CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Origin of Product

United States

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